molecular formula C10H13NO2 B556117 N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide CAS No. 78761-26-9

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Cat. No.: B556117
CAS No.: 78761-26-9
M. Wt: 179.22 g/mol
InChI Key: NWGJZWMHBRNNOO-JTQLQIEISA-N
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Description

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as (R)-N-(1-phenylethyl)acetamide, is characterized by the following molecular formula:

Property Details
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name This compound

The compound features a hydroxy group and an acetamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and amide functional groups enhance its binding affinity to these targets, potentially leading to enzyme inhibition or receptor modulation. This interaction is essential in mediating its therapeutic effects, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Effects

Research has indicated that this compound exhibits notable anti-inflammatory properties. In a study involving adjuvant-induced arthritis in rats, administration of the compound resulted in:

  • Reduction in Paw Edema: Significant decrease in paw swelling compared to control groups.
  • Cytokine Modulation: Lower levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were observed in serum samples from treated animals, indicating a suppression of inflammatory pathways .

Analgesic Properties

The compound has also been investigated for its analgesic effects. Its mechanism may involve the inhibition of pain pathways mediated by specific receptors. The presence of the hydroxy group is believed to play a critical role in modulating pain perception through central and peripheral mechanisms.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Adjuvant-Induced Arthritis Model:
    • Objective: To assess anti-inflammatory effects.
    • Findings: Doses of 5 mg/kg and 10 mg/kg significantly reduced body weight loss and paw edema volume compared to untreated controls .
  • Cell-Based Assays:
    • Objective: To evaluate receptor binding and enzyme inhibition.
    • Findings: The compound showed promising results in inhibiting specific enzymes linked to inflammatory responses, suggesting potential applications in chronic inflammatory diseases.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Key Findings
Anti-inflammatory effectsReduced paw edema and pro-inflammatory cytokines in arthritic models
Analgesic propertiesPotential modulation of pain pathways through receptor interactions
Enzyme inhibitionInhibition of enzymes associated with inflammation

Properties

IUPAC Name

N-[(1R)-2-hydroxy-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGJZWMHBRNNOO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426677
Record name N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78761-26-9
Record name N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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